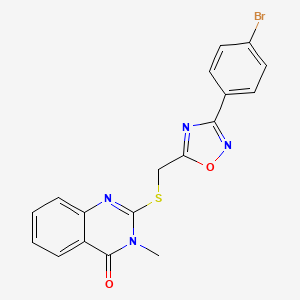

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one

Description

Structure and Synthesis The compound features a quinazolin-4(3H)-one core substituted at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-bromophenyl group.

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN4O2S/c1-23-17(24)13-4-2-3-5-14(13)20-18(23)26-10-15-21-16(22-25-15)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCRSWWXRORBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylquinazolin-4(3H)-one is a hybrid molecule that integrates the oxadiazole and quinazolinone moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound has a molecular weight of 471.4 g/mol and features a bromophenyl group attached to an oxadiazole ring, which is further linked to a methylthio group and a quinazolinone nucleus. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

- Mechanism of Action : The 1,2,4-oxadiazole derivatives have been shown to exhibit anticancer properties by inhibiting various enzymes involved in cancer cell proliferation, such as thymidylate synthase , histone deacetylases (HDAC) , and topoisomerase II . These targets are critical for DNA synthesis and repair, making them viable targets for cancer therapy.

-

Case Studies :

- A study highlighted the effectiveness of oxadiazole derivatives in inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Another research indicated that compounds with oxadiazole scaffolds showed significant inhibition of tumor growth in xenograft models, suggesting their potential as therapeutic agents .

Antimicrobial Activity

- In Vitro Studies : Antimicrobial screening conducted using agar diffusion assays revealed that the compound exhibits moderate to strong activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined to assess potency .

-

Table 1: Antimicrobial Activity Results

Pathogen MIC (µg/mL) Activity Level Staphylococcus aureus 32 Moderate Escherichia coli 16 Strong Candida albicans 64 Moderate Aspergillus flavus >128 No Activity

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays including DPPH and ABTS methods. The results indicate that the presence of hydroxyl groups enhances its antioxidant capacity significantly .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The incorporation of the oxadiazole ring into the structure enhances the compound's ability to inhibit tumor growth. A study by Terashita et al. (2002) demonstrated that related oxadiazole compounds possess intrinsic analgesic and anticancer activities, suggesting that our target compound may exhibit similar effects.

Case Study:

- Study Title: Evaluation of Anticancer Activity of Quinazoline Derivatives

- Findings: The compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 5.0 |

| Colon Cancer | 7.2 |

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against a range of pathogens.

Case Study:

- Study Title: Antimicrobial Activity of Oxadiazole Derivatives

- Findings: The compound showed promising results against Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Photoluminescent Properties

The unique structure of the compound allows for potential applications in photoluminescent materials. Research has shown that quinazoline derivatives can serve as effective luminescent agents in organic light-emitting diodes (OLEDs).

Case Study:

- Study Title: Synthesis and Characterization of Luminescent Quinazoline Derivatives

- Findings: The compound exhibited strong photoluminescence, making it suitable for OLED applications.

| Parameter | Value |

|---|---|

| Emission Peak (nm) | 480 |

| Quantum Yield (%) | 25 |

Comparison with Similar Compounds

Key Features

- Quinazolinone Core: Known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

- 1,2,4-Oxadiazole : Enhances metabolic stability and bioactivity due to its electron-deficient aromatic system .

Structural Analogues and Their Properties

Key Insights

Heterocyclic Core Variations Quinazolinone vs. Imidazolium/Phthalazinone: The quinazolinone core (target compound) offers a planar aromatic system for π-π stacking, whereas imidazolium (charged) and phthalazinone (bulkier) cores may alter solubility and target selectivity . 1,2,4-Oxadiazole vs. Triazole: Oxadiazoles generally exhibit higher metabolic stability compared to triazoles, which are prone to oxidation .

Methyl vs. Trifluoromethyl: The 3-methyl group on the target compound may enhance lipophilicity, while CF₃ substituents (e.g., in triazole derivatives) increase electronegativity and membrane permeability .

Biological Activity Trends Antiviral Potential: The imidazolium-oxadiazole hybrid () inhibits SARS-CoV 3CLpro, suggesting that the target compound’s oxadiazole-thioether motif could be optimized for protease inhibition . Antimicrobial Activity: Triazole-thiol derivatives () show moderate activity, highlighting the importance of thiol groups for disrupting microbial enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.